Einecs 280-788-2

Description

Historical Perspectives on Benzoic Acid Derivatives in Natural Product Chemistry

The journey into the chemical significance of benzoic acid and its derivatives began in the 16th century with the first description of the dry distillation of gum benzoin, a resin from Styrax trees. redox.com Nostradamus (1556), followed by Alexius Pedemontanus (1560) and Blaise de Vigenère (1596), were among the early figures to describe this process. redox.comnewworldencyclopedia.org However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler determined the chemical structure of benzoic acid. newworldencyclopedia.org A pivotal moment in the application of benzoic acid derivatives came in 1875 when Salkowski discovered the antifungal properties of benzoic acid, which led to its long-standing use in food preservation. newworldencyclopedia.org

Historically, benzoic acid for human consumption was obtained by the dry distillation of gum benzoin, as early industrial synthetic processes often resulted in chlorinated derivatives. newworldencyclopedia.org Benzoic acid and its derivatives are widely distributed in nature, found in various plants, including fruits like cranberries and plums, and are also produced by microorganisms. redox.comnih.gov This natural abundance has made them a focal point in natural product chemistry, with ongoing research into their biosynthesis and ecological roles. researchgate.net The foundational knowledge gained from the study of benzoic acid laid the groundwork for the exploration of its more complex derivatives, such as the dihydroxybenzoic acids and their esters.

Academic Significance of Dihydroxybenzoic Acid Esters in Contemporary Chemical and Biological Sciences

In modern chemical and biological sciences, dihydroxybenzoic acid esters are of great academic interest due to their diverse and potent biological activities. These compounds are investigated for their potential as therapeutic agents, owing to their ability to interact with various biological targets. Research has demonstrated that dihydroxybenzoic acid esters can act as inhibitors of several enzymes, including carbonic anhydrases, which are targets for drugs treating glaucoma and epilepsy. unifi.it

Furthermore, their antioxidant properties are a significant area of study. For instance, derivatives of 3,4-dihydroxybenzoic acid have shown potent radical scavenging abilities. researchgate.net This antioxidant capacity is crucial in combating oxidative stress, which is implicated in numerous diseases. Some dihydroxybenzoic acid esters also exhibit promising antimicrobial and antifungal activities. mdpi.comsemanticscholar.org For example, 2,4-dihydroxybenzoic acid has demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The academic significance of these esters is also highlighted by their exploration as potential anticancer agents and their role in modulating cellular processes. preprints.org The ability to synthesize a variety of substituted dihydroxybenzoic acid esters allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for the rational design of new and more effective therapeutic agents. mdpi.com The ongoing research into these compounds continues to uncover new biological functions and potential applications, solidifying their importance in contemporary scientific research.

Detailed Research Findings on Dihydroxybenzoic Acid Esters

The following tables summarize key research findings on the biological activities of various substituted dihydroxybenzoic acid esters, showcasing their potential as enzyme inhibitors and antioxidants.

Table 1: Dihydroxybenzoic Acid Esters as Enzyme Inhibitors

| Compound/Derivative | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Research Focus |

| Esters of 3,4-dihydroxybenzoic acid | sn-glycerol-3-phosphate oxidase (Trypanosoma brucei brucei) | n-dodecyl ester is >400x more active than salicylhydroxamic acid | Development of new treatments for trypanosomiasis. nih.gov |

| 3,4-dihydroxybenzoic acid derivatives | Acetylcholinesterase (AChE) | Kᵢ = 1.5-18.9 μM | Potential therapeutic agents for Alzheimer's disease. researchgate.net |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | IC₅₀ = 17.30 ± 0.73 mM | Exploring natural inhibitors for managing diabetes. mdpi.com |

| 2,5-dihydroxybenzoic acid | α-Amylase | IC₅₀ = 0.298 mM | Investigating the structure-activity relationship of benzoic acid derivatives as enzyme inhibitors. mdpi.com |

| Methyl, ethyl, and iso-propyl esters of various dihydroxybenzoic acids | Carbonic Anhydrase (CA) isoforms | Submicromolar efficacy against several isoforms | Designing novel carbonic anhydrase inhibitors. unifi.it |

Table 2: Antioxidant Activity of Dihydroxybenzoic Acid Derivatives

| Compound/Derivative | Assay Method | Antioxidant Activity (EC₅₀) | Research Focus |

| 3,4-dihydroxybenzoic acid derivatives | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | EC₅₀ = 0.093-0.118 μM | Development of potent antioxidants for neurodegenerative diseases. researchgate.net |

| 2,4-dihydroxybenzoic acid | DPPH and hydrogen peroxide scavenging | Moderate to low activity | Understanding the structure-antioxidant activity relationship of phenolic acids. mdpi.com |

Structure

3D Structure of Parent

Properties

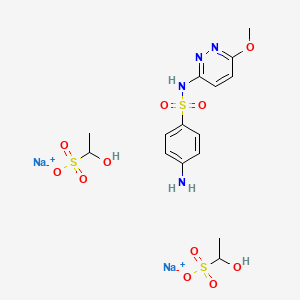

CAS No. |

83783-54-4 |

|---|---|

Molecular Formula |

C15H22N4Na2O11S3 |

Molecular Weight |

576.5 g/mol |

IUPAC Name |

disodium;4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;1-hydroxyethanesulfonate |

InChI |

InChI=1S/C11H12N4O3S.2C2H6O4S.2Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;2*1-2(3)7(4,5)6;;/h2-7H,12H2,1H3,(H,13,15);2*2-3H,1H3,(H,4,5,6);;/q;;;2*+1/p-2 |

InChI Key |

XXVYEUZFORBIPQ-UHFFFAOYSA-L |

Canonical SMILES |

CC(O)S(=O)(=O)[O-].CC(O)S(=O)(=O)[O-].COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,4 Dihydroxy 6 Propylbenzoic Acid Esters and Analogues

Esterification Reactions and Optimization

The direct esterification of 2,4-dihydroxy-6-propylbenzoic acid is a fundamental method for producing its corresponding esters. A common laboratory-scale synthesis of methyl 2,4-dihydroxy-6-propylbenzoate involves dissolving the parent acid in methanol (B129727), followed by the addition of a catalytic amount of concentrated sulfuric acid. chemicalbook.comchemicalbook.com The reaction mixture is then heated to facilitate the esterification. Post-reaction, the product is typically purified through a sequence of washing with water and brine, drying the organic layer, and finally, purification by silica (B1680970) gel column chromatography. chemicalbook.comchemicalbook.com

Optimization of such reactions is crucial for industrial applications. Key parameters that are often adjusted to enhance reaction efficiency include temperature, catalyst concentration, and the molar ratio of reactants. For instance, in the esterification of other benzoic acids, catalyst concentrations are fine-tuned to maximize process efficiency; a study on the synthesis of propylene (B89431) glycol esters of benzoic acid identified an optimal catalyst concentration of 2%. upt.ro Similarly, optimizing the esterification of saturated palm fatty acid distillate with trimethylolpropane (B17298) (TMP) involved adjusting the sulfuric acid catalyst level to 5%, reaction time to 6 hours, and temperature to 150°C, which significantly increased the ester yield to 93%. tubitak.gov.tr

The synthesis of methyl 2,4-dihydroxy-6-propylbenzoate can also be part of a multi-step sequence starting from simpler precursors. One documented route begins with the reaction of dimethyl malonate and (E)-hept-3-en-2-one in the presence of sodium in methanol, heated at reflux. google.com This is followed by a bromination step in N,N-dimethyl-formamide (DMF) and subsequent heating to yield the target ester after purification. google.com

Table 1: Comparison of Esterification Methods and Conditions

| Starting Material(s) | Alcohol | Catalyst | Key Conditions | Product | Ref. |

|---|---|---|---|---|---|

| 2,4-Dihydroxy-6-propylbenzoic Acid | Methanol | Conc. H₂SO₄ | Not specified | Methyl 2,4-dihydroxy-6-propylbenzoate | chemicalbook.com |

| Dimethyl malonate, (E)-hept-3-en-2-one | Methanol | Sodium | Reflux (8h), then Br₂ in DMF (80°C, 16h) | Methyl 2,4-dihydroxy-6-propylbenzoate | google.com |

| Benzoic Acid | 1,2-Propylene Glycol | p-Toluenesulfonic acid | 2% catalyst concentration | Propylene glycol benzoate (B1203000) | upt.ro |

| Saturated Palm Fatty Acid Distillate | Trimethylolpropane | H₂SO₄ | 5% catalyst, 150°C, 6h | SFA-TMP tri-ester | tubitak.gov.tr |

Enantioselective Synthesis of Dihydroxypropyl Esters

The synthesis of chiral esters, such as dihydroxypropyl esters, where the alcohol moiety contains stereocenters, requires enantioselective methods to control the three-dimensional structure of the product. Such stereocontrol is critical in the pharmaceutical field where the biological activity of enantiomers can differ significantly.

A highly efficient and enantioselective method for preparing chiral N-(2,3-dihydroxypropyl)arylamides has been developed, which proceeds via a chiral hydroxypropyl benzoate intermediate. beilstein-journals.orgresearchgate.netd-nb.info The key step is the ring-opening of a chiral epoxide by a nitrogen heterocyclic carbene (NHC) catalyst, followed by oxidative esterification with an aldehyde. beilstein-journals.orgresearchgate.net This strategy has been shown to produce products with very high enantiomeric excess (ee), often exceeding 98%, without loss of chiral purity during the reaction. beilstein-journals.org

The general approach involves first preparing a phthalimido-protected chiral epoxide. beilstein-journals.org This intermediate is then reacted with an aldehyde (e.g., benzaldehyde) in the presence of an NHC catalyst and a base in a suitable solvent. beilstein-journals.org Subsequent removal of the phthalimide (B116566) protecting group yields the final chiral product. beilstein-journals.org This methodology demonstrates a powerful way to access enantiomerically pure compounds that are valuable as chiral building blocks in organic synthesis. researchgate.net

Chemoenzymatic Approaches in Benzoic Acid Ester Synthesis

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for ester production. Enzymes, particularly lipases, are widely used as biocatalysts due to their high selectivity (chemo-, regio-, and enantio-selectivity), ability to function under mild reaction conditions, and environmentally friendly nature. medcraveonline.com Lipases (EC 3.1.1.3) effectively catalyze esterification, hydrolysis, and transesterification reactions. medcraveonline.com

Lipases from various sources, including Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Rhizomucor miehei, have been successfully employed for the esterification of phenolic acids and their derivatives. medcraveonline.commdpi.comgoogle.com For example, eugenyl benzoate has been synthesized by the enzymatic reaction between benzoic acid and eugenol, with lipases from S. aureus and Rhizomucor miehei yielding 56.13% and 65% product, respectively. medcraveonline.com

The choice of solvent can be critical, though solvent-free systems are increasingly favored for sustainability. researchgate.net In some cases, deep eutectic solvents (DESs) are used, which can solubilize a wide range of substrates and are considered environmentally benign. researchgate.net The primary challenge in lipase-catalyzed esterification is the reversible nature of the reaction, where the production of water can lead to hydrolysis of the ester. This is often managed by performing the reaction in non-aqueous solvents or under vacuum to remove water as it forms. thieme-connect.de While direct enzymatic synthesis of 2,4-dihydroxy-6-propylbenzoic acid esters is not extensively documented, the successful application of lipases to structurally similar phenolic and benzoic acids indicates its high potential. medcraveonline.commdpi.com

Development of Novel Catalytic Systems for Benzoic Acid Esterification

Research into esterification catalysis aims to replace traditional homogeneous mineral acids like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. dergipark.org.tr This has led to the development of novel catalytic systems, including heterogeneous solid acid catalysts and task-specific ionic liquids, which offer advantages such as easier separation, reusability, and reduced environmental impact. acs.orgresearchgate.net

Solid Acid Catalysts: A variety of solid materials have been investigated as acid catalysts for esterification, including ion-exchange resins (e.g., Amberlyst 15), zeolites, clays, and supported heteropolyacids. dergipark.org.trresearchgate.net Porous solid acid catalysts, such as those with a sulfonated carbon layer within a silica support, are characterized by a high concentration of acidic sites and large surface area, making them highly effective. google.com These catalysts have demonstrated high activity in the esterification of fatty acids with alcohols and can often be recycled multiple times without a significant loss of performance. google.comresearchgate.net For instance, a phenolsulfonic acid-formaldehyde (PSF) resin showed excellent performance for fatty acid esterification and could be reused up to 30 times. organic-chemistry.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Brønsted-acidic task-specific ionic liquids (TSILs) have been designed to act as both solvent and catalyst. acs.org These TSILs, such as those with a pyridinium (B92312) cation functionalized with a sulfonic acid group, show good catalytic activity for the esterification of benzoic acid. acs.org Their activity can be tuned by changing the anion, and their partial immiscibility with the ester product simplifies separation. acs.org Deep eutectic solvents (DESs), formed by mixing a hydrogen bond donor (e.g., p-toluenesulfonic acid) and a hydrogen bond acceptor, have also been used as dual solvent-catalysts for benzoic acid esterification, achieving high conversions (up to 88.3% with ethanol). dergipark.org.tr

Other Novel Systems: Metallocene complexes, such as zirconocene (B1252598) triflate, have been studied as catalysts for aromatic esterification, showing promising activity. diva-portal.org The choice of solvent in these systems is also critical, with less toxic options like toluene (B28343) being preferred to optimize yield and improve the green credentials of the process. diva-portal.org

Table 2: Summary of Novel Catalytic Systems for Benzoic Acid Esterification

| Catalyst Type | Specific Example | Substrates | Key Advantages | Ref. |

|---|---|---|---|---|

| Solid Acid Catalyst | Phenolsulfonic acid-formaldehyde (PSF) resin | Fatty acids | Reusable up to 30 times, solvent-free | organic-chemistry.org |

| Solid Acid Catalyst | Sulfated Zirconia (SZr) | Palmitic acid, methanol | High yield (90%) under solvent-free conditions | researchgate.net |

| Ionic Liquid (TSIL) | [PSPy][HSO₄] | Benzoic acid, various alcohols | Good catalytic activity, biphasic product separation, reusable | acs.org |

| Deep Eutectic Solvent (DES) | p-TSA & BTEAC | Benzoic acid, various alcohols | High conversion (up to 88.3%), environmentally friendly | dergipark.org.tr |

| Metallocene Complex | Zirconocene triflate | Benzoic acid, benzyl (B1604629) alcohol | Catalytic activity for aromatic esterification | diva-portal.org |

Mechanistic Investigations of Biological Interactions of Dihydroxybenzoic Acid Esters

Antimicrobial Activity Mechanisms

The antimicrobial effects of dihydroxybenzoic acid and its derivatives are attributed to a variety of mechanisms that disrupt essential life processes in microorganisms.

The primary modes of antimicrobial action for phenolic compounds like 2,4-dihydroxybenzoic acid involve direct interactions with microbial cells, leading to catastrophic failure of cellular functions. mdpi.com One of the main mechanisms is the disruption of the bacterial cell membrane's integrity. mdpi.commdpi.com This can occur through permeabilization of the membrane, causing the leakage of vital intracellular components such as ions, ATP, and nucleic acids. mdpi.com

Furthermore, these compounds can inhibit essential microbial enzymes and interfere with nucleic acid synthesis. mdpi.commdpi.com The hydroxyl groups on the phenolic structure are crucial for this activity, as they can form hydrogen bonds with active sites of enzymes, leading to their inactivation. mdpi.com Another significant mechanism is the chelation of metal ions that are essential for microbial enzyme activity and membrane stability. mdpi.com

Studies have demonstrated the broad-spectrum efficacy of 2,4-dihydroxybenzoic acid. Research has highlighted its potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com For instance, it has shown notable activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, and the yeast Candida albicans at a concentration of 2 mg/mL. mdpi.com Its effectiveness against Gram-negative bacteria is particularly noteworthy, as this class of bacteria is often more resistant to antimicrobial agents due to its protective outer membrane. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-Dihydroxybenzoic Acid Against Various Microorganisms

| Microorganism | Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 1.0 | mdpi.com |

| Pasteurella multocida | Gram-negative Bacteria | 1.0 | mdpi.com |

| Neisseria gonorrhoeae | Gram-negative Bacteria | 1.0 | mdpi.com |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 0.5 | mdpi.com |

| Enterococcus faecalis | Gram-positive Bacteria | 1.0 | mdpi.com |

Antioxidant Mechanisms and Free Radical Scavenging Properties

Dihydroxybenzoic acids are recognized for their potent antioxidant and free radical scavenging capabilities, which are fundamental to their protective effects against oxidative stress. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. researchgate.net Phenolic antioxidants can neutralize free radicals by donating a hydrogen atom or an electron. researchgate.net

The free radical scavenging activity of dihydroxybenzoic acids primarily occurs through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govantiox.org

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable aryloxyl radical (ArO•) that is less reactive and unable to propagate the radical chain reaction. nih.gov The efficiency of this pathway is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical. nih.gov This pathway can be further divided into two sequential processes: Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.net In SET-PT, an electron is first transferred to form a radical cation, which then deprotonates. nih.gov In the SPLET mechanism, which is favored in polar solvents, the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. researchgate.net The SET pathway is highly dependent on the antioxidant's ionization potential and electron transfer enthalpy. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to determine the most probable mechanism for DHBAs, indicating that the surrounding solvent polarity plays a critical role in dictating the dominant pathway. researchgate.net

The antioxidant capacity of dihydroxybenzoic acids is profoundly influenced by the number and relative positions of the hydroxyl (-OH) groups on the aromatic ring. nih.govnih.gov The arrangement of these groups affects the stability of the resulting aryloxyl radical through resonance and intramolecular hydrogen bonding. nih.gov

Generally, the presence of two hydroxyl groups enhances antioxidant activity compared to monohydroxybenzoic acids. nih.govsemanticscholar.org The relative positioning is critical; DHBAs with hydroxyl groups in the ortho (e.g., 2,3-DHB) or para (e.g., 2,5-DHB) positions to each other exhibit significantly higher antioxidant activity than those with meta-positioned hydroxyls (e.g., 3,5-DHB or 2,4-DHB). nih.govnih.gov This is because ortho and para arrangements allow for better delocalization and stabilization of the aryloxyl radical through the participation of the second hydroxyl group in resonance structures. nih.gov

For instance, 2,3-DHB and 2,5-DHB consistently show the strongest antioxidant activity in various assays, while 2,4-DHB, 2,6-DHB, and 3,5-DHB are often found to be less effective. semanticscholar.orgnih.gov The higher activity of isomers like 2,3-DHB is explained by their ability to form stable radicals after donating a hydrogen atom or electron. nih.govnih.gov

Table 2: Comparative Antioxidant Activity of Dihydroxybenzoic Acid (DHB) Isomers

| Compound | ABTS•+ Scavenging (% Inhibition at 50 µM) | DPPH• Scavenging (% Inhibition at 50 µM) | Reference |

|---|---|---|---|

| 2,3-DHB | 86.40% | High Activity (data not specified) | nih.gov |

| 2,5-DHB | 80.11% | High Activity (data not specified) | nih.gov |

| 3,4-DHB | 74.51% | High Activity (data not specified) | nih.gov |

| 3,5-DHB | 60.39% | Low Activity (data not specified) | nih.gov |

| 2,4-DHB | 16.17% | Low Activity (data not specified) | nih.gov |

| 2,6-DHB | 8.12% | Low Activity (data not specified) | nih.gov |

Modulation of Cellular Pathways (e.g., proteostasis network, ubiquitin-proteasome pathway, autophagy-lysosome pathway)

Cellular protein homeostasis, or proteostasis, is essential for cell function and survival and is maintained by a complex network of quality control processes. nih.gov Two major intracellular degradation systems are central to the proteostasis network: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). nih.govresearchgate.net

The UPS is responsible for degrading most short-lived, misfolded, or damaged proteins in a targeted manner. nih.gov Proteins are marked for destruction by the attachment of a polyubiquitin (B1169507) chain and are subsequently degraded by the proteasome complex. nih.gov The ALP is a bulk degradation process responsible for clearing long-lived proteins, protein aggregates, and entire organelles. nih.govfrontiersin.org This pathway involves the sequestration of cytoplasmic components within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation of its contents. frontiersin.org

These two pathways are interconnected; inhibition or overload of the UPS can lead to a compensatory upregulation of the ALP. nih.govfrontiersin.org The modulation of these pathways is a key mechanism for therapeutic intervention in a variety of diseases characterized by proteotoxic stress. While the ability of various natural compounds to influence the proteostasis network is an active area of research, specific studies detailing the direct modulation of the ubiquitin-proteasome or autophagy-lysosome pathways by Einecs 280-788-2 are not extensively documented in the available literature.

Enzymatic Target Interactions (e.g., cathepsins, farnesyltransferase)

The biological activity of small molecules is often mediated by their direct interaction with and modulation of specific enzyme targets. The inhibition of key enzymes in pathogenic or disease pathways is a cornerstone of drug discovery. Cathepsins, a class of proteases involved in various physiological and pathological processes, and farnesyltransferase, an enzyme critical for post-translational modification of proteins involved in cell signaling, are examples of such targets. However, specific research detailing the inhibitory activity of this compound or other dihydroxybenzoic acid esters against cathepsins or farnesyltransferase is not widely available in the current scientific literature. Further investigation is required to identify and characterize the specific enzymatic targets of this class of compounds.

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activities of dihydroxybenzoic acid esters are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial in elucidating the molecular features that govern these interactions. By systematically modifying the structure of these esters and evaluating the corresponding changes in biological activity, researchers can identify the key determinants of their efficacy. These studies focus on various aspects, including the length of the alkyl chain in the ester group and the positioning of the hydroxyl and carboxyl groups on the benzene (B151609) ring.

The length of the alkyl chain in dihydroxybenzoic acid esters is a significant factor in their biological activity, particularly their antimicrobial properties. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial effects up to a certain point. This is attributed to the increased lipophilicity of the molecule, which facilitates its passage across the lipid-rich cell membranes of microorganisms. For instance, studies on parabens, which are esters of p-hydroxybenzoic acid, have shown that antimicrobial activity increases with the lengthening of the alkyl chain from methyl to butyl.

This trend is also observed in other classes of esters. For example, in a series of (R)-3-Hydroxybutyric alkyl esters, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were found to decrease as the alkyl chain length increased from C1 to C6. This indicates a higher potency with a longer alkyl chain within this range. However, a "cut-off" effect is often observed, where further increases in chain length beyond an optimal point can lead to a decrease in activity. This may be due to reduced solubility in the aqueous biological medium or steric hindrance that prevents effective interaction with the target site.

The fungicidal activity of ester conjugates also demonstrates a dependency on the alkyl chain, though the relationship can be complex. In some cases, a longer alkyl chain does not linearly correlate with higher activity, suggesting that an optimal balance between lipophilicity and water solubility is necessary for effective biological action.

| Compound Class | Alkyl Chain Length | Observed Effect on Antimicrobial Activity |

|---|---|---|

| (R)-3-Hydroxybutyric alkyl esters | Increase from C1 to C6 | Increased antibacterial and antifungal properties (lower MIC and MBC) |

| p-Hydroxybenzoic acid esters (Parabens) | Increase from methyl to butyl | Increased antimicrobial activity |

| Benzoic acid esters | Increase from C2 to C10 | Generally good efficacy against bacteria and fungi |

The number and position of hydroxyl (-OH) groups on the benzene ring, as well as the position of the carboxyl (-COOH) group, are critical determinants of the biological activity of dihydroxybenzoic acid esters. These functional groups are key to the antioxidant and enzyme-inhibiting properties of these compounds.

The antioxidant capacity of dihydroxybenzoic acids is strongly influenced by the arrangement of the hydroxyl groups. The presence of more than one hydroxyl group generally enhances antioxidant activity. For instance, dihydroxybenzoic acids exhibit greater antioxidant potential than monohydroxybenzoic acids. The relative positioning of these groups is also crucial. For example, 3,5-dihydroxybenzoic acid has shown potent antioxidant activity. The ability to scavenge free radicals is a key mechanism behind this antioxidant effect.

The proximity of the carboxyl group to the hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and its interaction with biological targets. The arrangement of these functional groups dictates the molecule's ability to act as a hydrogen donor, a metal chelator, and to participate in hydrophobic and hydrogen bonding interactions with biological macromolecules. For example, the high activity of 2,3-dihydroxybenzoic acid in some systems is thought to be governed by its metal-chelating ability, which is influenced by the close proximity of the carboxyl and hydroxyl groups. nih.gov

| Dihydroxybenzoic Acid Isomer | Hydroxyl Group Positions | Relative Antioxidant Activity (DPPH Radical Scavenging) | IC50 (mM) for α-Amylase Inhibition |

|---|---|---|---|

| 2,4-Dihydroxybenzoic acid | 2, 4 | Poor | 21.05 ± 0.98 |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | 2, 5 | Strong | - |

| 2,6-Dihydroxybenzoic acid | 2, 6 | Poor | - |

| 3,4-Dihydroxybenzoic acid | 3, 4 | Strong | 31.62 ± 2.01 |

| 3,5-Dihydroxybenzoic acid | 3, 5 | Very Strong | - |

Research Applications and Methodological Contributions of Dihydroxybenzoic Acid Esters

Utility as Precursors in Advanced Organic Synthesis

Dihydroxybenzoic acid esters, including propyl 3,4-dihydroxybenzoate, serve as valuable precursors in the field of advanced organic synthesis for the creation of more complex and bioactive molecules. The inherent reactivity of the catechol moiety and the ester group allows for a variety of chemical modifications, making them versatile building blocks.

Research has demonstrated the synthesis of a series of alkyl gallates (trihydroxybenzoates) and other phenolic acid esters to explore their structure-activity relationships, particularly concerning their antibacterial properties. nih.gov In these studies, commercially available or synthesized phenolic acids, such as 3,4-dihydroxybenzoic acid, are esterified with different alcohols to produce a library of compounds. nih.govresearchgate.net For instance, the synthesis of novel 1,3,4-thiadiazole (B1197879) conjugates with potent antioxidant and antiproliferative activities has been achieved using 3,4-dihydroxybenzoyl chloride (derived from protocatechuic acid) as a key intermediate. This highlights the role of the dihydroxybenzoic acid scaffold in constructing complex heterocyclic structures with desired biological functions.

Furthermore, the derivatization of free glycans using linkers that can then be coupled to other molecules demonstrates an advanced application of related chemistries. nih.gov While not a direct use of propyl 3,4-dihydroxybenzoate, this "click chemistry" approach to generate neoglycoproteins for studying glycan-protein interactions showcases the type of advanced synthesis where functionalized aromatic precursors are essential. nih.gov The synthesis of various bioactive compounds often relies on the strategic use of such versatile chemical synthons to build molecular complexity and achieve specific biological targeting. u-tokyo.ac.jp

Development of Bio-based Production Platforms for Fine Chemicals

The increasing demand for sustainable and environmentally friendly chemical production has spurred the development of bio-based platforms for manufacturing fine chemicals, including dihydroxybenzoic acid esters. The core strategy often involves the microbial conversion of renewable feedstocks, such as lignocellulosic biomass, into valuable platform chemicals.

Protocatechuic acid (PCA), the precursor acid to propyl 3,4-dihydroxybenzoate, is a key bio-derived aromatic intermediate. mdpi.com Research has focused on engineering microbial strains, such as Pseudomonas putida, for the production of PCA from lignin-derived compounds like p-coumaric acid. mdpi.com The biosynthesis from early intermediates of the shikimate pathway has been confirmed in organisms like Bacillus anthracis. acs.org

Once bio-based PCA is produced, the subsequent esterification to form dihydroxybenzoic acid esters can be achieved through enzymatic processes. The use of lipases, such as immobilized Candida antarctica lipase (B570770) B, has been shown to be effective in catalyzing the esterification of sugars with fatty acids in non-conventional media, a principle that is applicable to the synthesis of alkyl esters of phenolic acids. frontiersin.org Patents have been filed for the enzymatic condensation of phenolic compounds, including protocatechuic acid, with glucose moieties using glucosyltransferases from Leuconostoc species, indicating a clear pathway towards the bio-production of derivatives. google.com This integrated approach, combining microbial fermentation to produce the acid and subsequent enzymatic esterification, forms the basis of a sustainable platform for producing compounds like propyl 3,4-dihydroxybenzoate from renewable resources. frontiersin.org

Design and Application as Chemical Probes for Biological System Interrogation

Dihydroxybenzoic acid esters are increasingly being utilized as chemical probes to investigate and manipulate biological systems. Their ability to interact with specific enzymes or pathways allows researchers to dissect complex cellular processes.

A notable example is the use of ethyl 3,4-dihydroxybenzoate, a close structural analog of the propyl ester, as a competitive inhibitor of prolyl hydroxylase (PHD). medchemexpress.com By inhibiting PHD, this compound prevents the degradation of hypoxia-inducible factor (HIF-1α), a key transcription factor in cellular responses to low oxygen. This allows researchers to use ethyl 3,4-dihydroxybenzoate as a tool to study the downstream effects of HIF-1α stabilization, which include the induction of autophagy and apoptosis in cancer cells, regulation of inflammatory responses, and promotion of osteoblast differentiation. medchemexpress.com The compound's ability to cross the blood-brain barrier further enhances its utility as a probe for studying hypoxic injury in the central nervous system. medchemexpress.com Studies on keloid fibroblast cultures have also shown that ethyl-3,4-dihydroxybenzoate can selectively reduce procollagen (B1174764) production by inhibiting prolyl 4-hydroxylase activity, demonstrating its potential for interrogating the mechanisms of fibrosis. nih.gov

Another related application is the use of propyl 3,4,5-trihydroxybenzoate (B8703473) (propyl gallate) as an anti-fade reagent in fluorescence microscopy. thermofisher.comfishersci.comatamanchemicals.com In this context, it acts as a probe to protect fluorescent molecules from photobleaching, thereby enabling clearer and longer-term imaging of cellular structures and processes. This function is critical for the detailed interrogation of biological systems at the microscopic level. The ability to modulate enzyme activity or enhance analytical techniques makes these esters valuable tools in the biologist's arsenal.

Function as Analytical Standards in Metabolomics and Environmental Monitoring

Propyl 3,4-dihydroxybenzoate plays a crucial role as an analytical standard in the fields of metabolomics and environmental monitoring, largely due to its identity as a human metabolite of common preservatives. Parabens, which are alkyl esters of p-hydroxybenzoic acid, are widely used in cosmetics, pharmaceuticals, and food products. nih.govmdpi.com Following human exposure, parabens like propylparaben (B1679720) are metabolized, in part, through hydroxylation to form 3,4-dihydroxybenzoic acid derivatives. mdpi.com

Specifically, propyl 3,4-dihydroxybenzoate (propyl protocatechuate) is a urinary biomarker for exposure to propylparaben. nih.gov Its detection and quantification in human samples, such as urine and seminal plasma, provide a direct measure of an individual's exposure to this endocrine-disrupting chemical. mdpi.com Therefore, having a certified analytical standard of propyl 3,4-dihydroxybenzoate is essential for the accuracy and reproducibility of these biomonitoring studies.

In environmental science, the widespread use of parabens leads to their presence and that of their metabolites in various environmental compartments, particularly in wastewater. researchgate.net Studies tracking the fate of parabens in wastewater treatment plants (WWTPs) analyze for both the parent compounds and their metabolites, including methyl- and ethyl-protocatechuate. researchgate.net The presence of these metabolites in wastewater effluent indicates incomplete removal and provides a measure of the environmental burden of these contaminants. researchgate.net Consequently, propyl 3,4-dihydroxybenzoate serves as a vital analytical standard for environmental monitoring programs that assess water quality and the efficacy of wastewater treatment processes. nih.govjeaht.org The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the availability of pure standards for calibration and validation. mdpi.comnih.gov

Environmental Fate and Degradation Mechanisms of Benzoic Acid Esters

Hydrolysis and Biodegradation in Aquatic Environments

The breakdown of 2,2'-iminodi(ethanol) dibenzoate in aquatic systems is a critical process influencing its concentration and persistence. This degradation is primarily driven by hydrolysis of the ester bonds and subsequent microbial action.

Hydrolysis: The initial and one of the most significant degradation steps for benzoic acid esters in aquatic environments is the cleavage of the ester linkage through hydrolysis. This reaction breaks the ester down into its constituent alcohol, 2,2'-iminodiethanol, and benzoic acid. The rate of this reaction is highly dependent on the pH of the water.

Studies on similar dibenzoate plasticizers, such as diethylene glycol dibenzoate, show that base-catalyzed hydrolysis is a key degradation pathway. For instance, diethylene glycol dibenzoate has an estimated base-catalyzed hydrolysis half-life of 49 days at a pH of 8, which extends to 1.3 years at a neutral pH of 7. nih.gov Research on other benzoic acid esters, like C12-15-alkyl esters, also indicates that hydrolysis occurs, with degradation rates of 25-40% observed in acidic conditions over 2 hours, and 40-70% in low alkaline-enzyme medium over 4 hours. europa.eu This suggests that 2,2'-iminodi(ethanol) dibenzoate will also undergo hydrolysis, with the rate being faster in more alkaline waters.

Biodegradation: Following hydrolysis, the resulting products, 2,2'-iminodiethanol and benzoic acid, are subject to microbial degradation. Benzoic acid is known to be readily biodegradable under both aerobic and anaerobic conditions by a variety of microorganisms found in water. who.int Similarly, related compounds like diethanolamine (B148213) are also found to be readily biodegradable. who.int

| Parameter | Compound | Condition | Value | Reference |

| Hydrolysis Half-life | Diethylene Glycol Dibenzoate | pH 8 | 49 days | nih.gov |

| Hydrolysis Half-life | Diethylene Glycol Dibenzoate | pH 7 | 1.3 years | nih.gov |

| Hydrolysis Rate | C12-15-alkyl benzoates | Acidic (2 hours) | 25-40% degradation | europa.eu |

| Hydrolysis Rate | C12-15-alkyl benzoates | Alkaline-enzyme (4 hours) | 40-70% degradation | europa.eu |

| Biodegradability | Benzoic Acid | Aerobic | Readily biodegradable | who.int |

Degradation Kinetics and Pathways in Soil Matrices

The behavior of 2,2'-iminodi(ethanol) dibenzoate in soil is influenced by its tendency to adsorb to soil particles and the rate at which it is degraded by soil microorganisms.

Degradation Kinetics: The degradation of organic chemicals in soil often follows first-order or biphasic kinetics, characterized by an initial rapid degradation phase followed by a slower phase. nih.gov This is applicable to benzoic acid esters. The rate of degradation is significantly influenced by soil properties such as organic matter content, clay content, pH, temperature, and moisture. nih.gov

Adsorption and Mobility: The mobility of 2,2'-iminodi(ethanol) dibenzoate in soil is determined by its adsorption to soil organic carbon and clay particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for this. The log Koc for benzoic acid is relatively low, suggesting moderate mobility. oieau.fr However, for larger ester molecules, the Koc value can be higher, indicating lower mobility. For instance, some brominated phthalates and their benzoic acid ester analogs are expected to have low mobility in soil. epa.gov Given its structure, 2,2'-iminodi(ethanol) dibenzoate is expected to have a moderate potential for adsorption to soil and sediment.

| Parameter | Compound/Group | Value | Implication | Reference |

| Soil Sorption Coefficient (Kd) | Benzoic Acid | 0.62 - 1.92 | Low to moderate sorption | who.int |

| Log Koc | Benzoic Acid | 1.87 | Moderate mobility | oieau.fr |

| Mobility | Brominated benzoic acid esters | Low | Likely to adsorb to soil | epa.gov |

Phototransformation and Other Abiotic Degradation Pathways

In addition to hydrolysis and biodegradation, 2,2'-iminodi(ethanol) dibenzoate can be degraded by abiotic processes, primarily phototransformation, which involves the absorption of light.

Direct and Indirect Photolysis: Phototransformation can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species (like hydroxyl radicals) that then degrade the chemical.

For aromatic esters, phototransformation can be a significant degradation pathway. Benzoic acid can be produced through the photochemical degradation of benzoic acid esters used as fragrance ingredients. who.int Studies on phthalic acid esters have shown that UV radiation can lead to the cleavage of the ester bond and the aromatic ring, with hydroxyl radicals being the main oxidative species in photocatalytic systems. frontiersin.orgnih.gov The degradation efficiency is dependent on the specific ester and the presence of photocatalysts like TiO2. frontiersin.org

The atmospheric fate of similar compounds like diethylene glycol dibenzoate is predicted to be degradation by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 20 hours. researchgate.net This suggests that if 2,2'-iminodi(ethanol) dibenzoate were to volatilize into the atmosphere, it would likely be degraded relatively quickly. The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in determining the rate of direct photolysis. nih.govresearchgate.net While a specific quantum yield for 2,2'-iminodi(ethanol) dibenzoate is not available, the general principles of photochemistry for aromatic esters suggest this would be a relevant degradation pathway in sunlit surface waters and the atmosphere.

Predictive Modeling and Assessment of Environmental Behavior

In the absence of extensive experimental data for a specific chemical, predictive models are essential tools for assessing its environmental behavior. These models use the chemical's structure and physicochemical properties to estimate its fate and transport in the environment.

QSAR and Fate Models: Quantitative Structure-Activity Relationship ((Q)SAR) models are widely used to predict environmental properties. canada.ca For 2,2'-iminodi(ethanol) dibenzoate, models can estimate properties such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil sorption coefficient (Koc). These parameters are then used in multimedia environmental fate models (like the fugacity model) to predict how the chemical will partition between air, water, soil, and sediment. oieau.fr

For example, the low to moderate bioaccumulation potential of benzoic acid is predicted from its log Kow of 1.9. who.int Models can also predict degradation rates. The persistence of a chemical in various environmental compartments (water, soil, sediment) is often described by its half-life (DT50), which can be estimated using kinetic models that consider both biotic and abiotic degradation processes. europa.eu The European Union's regulatory framework for chemicals (REACH) relies heavily on such modeling to fill data gaps and perform risk assessments. europa.eu

The environmental assessment of benzoic acid esters often involves a read-across approach, where data from well-studied analogous compounds are used to predict the behavior of a less-studied chemical. carlroth.com Given the available data on diethylene glycol dibenzoate, other benzoic acid esters, and the constituent parts (2,2'-iminodiethanol and benzoic acid), a reasonably comprehensive environmental fate profile for 2,2'-iminodi(ethanol) dibenzoate can be constructed using these predictive modeling techniques.

Advanced Analytical Methodologies for Dihydroxybenzoic Acid Esters

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC/MS, LC-Orbitrap-MS)

Chromatographic methods are the cornerstone for separating and quantifying dihydroxybenzoic acid esters and their related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these esters. A simple, rapid, and stability-indicating RP-HPLC method has been developed for the simultaneous determination of parabens, which are esters of p-hydroxybenzoic acid and share structural similarities with dihydroxybenzoic acid esters. humanjournals.com For instance, a method for determining methyl, ethyl, and propyl parahydroxybenzoate uses a Zorbax C18 column with a mobile phase of methanol (B129727) and water (50:50 v/v) at a flow rate of 1 ml/min, with detection at 254 nm. humanjournals.com The retention times for methyl, ethyl, and propyl parabens were found to be 2.264, 3.088, and 4.696 minutes, respectively. humanjournals.com Another study successfully separated four parabens (methyl, ethyl, propyl, and butyl) in under 10 minutes using an HPLC system. oup.com The separation of dihydroxybenzoic acid isomers, which are the parent acids of the esters, can be challenging due to their similar hydrophobic properties. helixchrom.com However, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, has proven effective. Isomers of dihydroxybenzoic acid have been successfully separated on Primesep D and Amaze TR columns, demonstrating good selectivity and peak shape. helixchrom.comscispace.com For example, a method using a Primesep D column with a mobile phase of acetonitrile (B52724) and TFA at a flow rate of 1.0 ml/min and UV detection at 250 nm can separate 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acid. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or derivatized analytes. For the analysis of phenolic and benzoic acids, including dihydroxybenzoic acid isomers, a derivatization step is typically required to increase their volatility. nih.gov A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.gov This method allows for the separation and quantification of trimethylsilyl (B98337) derivatives. nih.govresearchgate.net GC-MS has been used to identify a wide range of compounds, including 2,6-dihydroxybenzoic acid and 3,4-dihydroxymandelic acid as their TMS derivatives in plant extracts. phytojournal.com The fragmentation patterns of the trimethylsilyl derivatives of various aromatic carboxylic acids, including 3,4-dihydroxybenzoic acid (protocatechuic acid), provide distinct characteristics useful for their identification and simultaneous quantification. researchgate.net

Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS) offers high-resolution and accurate-mass (HRAM) data, making it an invaluable tool for the identification and quantification of phenolic compounds in complex matrices without the need for derivatization. openagrar.demdpi.com An UHPLC-Orbitrap-MS method has been developed for the simultaneous identification and quantification of 14 compounds, including hydroxybenzoic acids. openagrar.deresearchgate.net This technique provides excellent sensitivity and selectivity, allowing for low limits of detection. openagrar.deresearchgate.net For instance, in the analysis of phenolic compounds in purslane, an UHPLC-Orbitrap-MS method in parallel-reaction monitoring mode was validated, showing good linearity and low limits of detection and quantification. openagrar.deresearchgate.net The high-resolution capability of the Orbitrap analyzer allows for the confident identification of compounds based on their accurate mass, even in complex samples like walnut husk and pellicle extracts where over 100 compounds were identified. mdpi.com

| Technique | Compound(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Methyl, Ethyl, Propyl Parahydroxybenzoate | Zorbax C18 (100x4.6mm, 5µm) | Methanol:Water (50:50 v/v) | UV at 254 nm | humanjournals.com |

| HPLC (Mixed-Mode) | Dihydroxybenzoic Acid Isomers | Primesep D (4.6x150 mm, 5 µm) | Acetonitrile and TFA | UV at 250 nm | scispace.com |

| GC-MS | Flavonoids, Phenolic and Benzoic Acids | Not specified | Derivatization with BSTFA + TMCS | Mass Spectrometry | nih.gov |

| UHPLC-Orbitrap-MS | Hydroxybenzoic and Hydroxycinnamic Acids | Kromasil EternityXT C18 (1.8 µm, 2.1 × 100 mm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | HESI-II Orbitrap MS | openagrar.de |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of dihydroxybenzoic acid esters and their parent acids.

¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. For 3,4-dihydroxybenzoic acid, the ¹H-NMR spectrum in D6-DMSO shows characteristic signals for the aromatic protons. biosciencejournals.com For example, a doublet at δ 6.80 (J = 8.1 Hz), a double doublet at δ 7.31 (J = 8.1 & 2.1 Hz), and a doublet at δ 7.36 (d, J = 2.1 Hz) correspond to the protons on the benzene (B151609) ring. biosciencejournals.com The ¹³C-NMR spectrum shows signals for all seven carbon atoms, including the carboxyl carbon at δ 167.7 ppm and the carbons attached to the hydroxyl groups at δ 145.2 and 150.3 ppm. biosciencejournals.com The structure of a new analog, 4-((2-acetamido-2-carboxyethyl)thio)-2,3-dihydroxybenzoic acid, was elucidated using a combination of ¹H, ¹³C, COSY, and HMBC NMR experiments. beilstein-journals.org These 2D NMR techniques are crucial for establishing the connectivity between different parts of the molecule. beilstein-journals.orgresearchgate.net

| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | D6-DMSO | 6.80 (d, J=8.1 Hz), 7.31 (dd, J=8.1 & 2.1 Hz), 7.36 (d, J=2.1 Hz), 9.30 (br. s), 9.67 (br. s), 12.36 (br. s) | biosciencejournals.com |

| ¹³C NMR | D6-DMSO | 115.5, 116.9, 122.0, 122.3, 145.2, 150.3, 167.7 | biosciencejournals.com |

| ¹H NMR | CD₃OD | 6.85 (d, J=8.5 Hz, H-6), 7.33 (d, J=8.5 Hz, H-7) | beilstein-journals.org |

| ¹³C NMR | CD₃OD | 112.4 (C-2), 116.0 (C-6), 124.5 (C-7), 129.4 (C-5), 145.2 (C-4), 151.0 (C-3), 173.8 (C-1) | beilstein-journals.org |

Optimization of Sample Preparation and Extraction Techniques (e.g., Accelerated Solvent Extraction, Solid Phase Extraction)

Effective sample preparation is critical for the reliable analysis of dihydroxybenzoic acid esters, as it involves extracting the analytes from their matrix and removing interfering substances. nih.gov

Accelerated Solvent Extraction (ASE) , also known as pressurized liquid extraction (PLE), is a green and efficient technique that uses liquid solvents at elevated temperatures and pressures. nih.govmdpi.comjpionline.org This method reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. jpionline.org The optimization of ASE parameters such as solvent type, temperature, and extraction cycles is crucial for maximizing the recovery of phenolic compounds. scirp.orgufba.br For the extraction of polyphenols from plant materials, methanol or ethanol, often mixed with water, are common solvents. mdpi.comscirp.org For example, an optimized method for extracting polyphenols from plant food materials used 95% methanol for three extraction cycles of 10 minutes at 40°C or 2 minutes at 100°C. scirp.org While higher temperatures can sometimes increase the yield of polyphenolics, they may also lead to the degradation of some antioxidant compounds. scirp.org

Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration. nih.govresearchgate.net The choice of sorbent is critical and depends on the properties of the analytes and the matrix. For the extraction of phenolic compounds, C18-bonded silica (B1680970) is a common choice. nih.gov An SPE procedure for isolating phenolic acids and flavonols from honey involved adjusting the sample to pH 2 and passing it through an Oasis HLB cartridge. researchgate.net The analytes were then eluted with methanol. researchgate.net This method is effective in removing sugars and other interferences. researchgate.net For the analysis of parabens in pharmaceuticals, an SPE step can be optimized for sample purification, especially for solid and lipid-rich formulations. nih.gov

| Technique | Principle | Typical Parameters | Advantages | Reference |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Extraction with liquid solvents at elevated temperature and pressure. | Solvent: 95% Methanol; Temperature: 40-100°C; Cycles: 3. | Fast, automated, low solvent consumption. | nih.govscirp.org |

| Solid Phase Extraction (SPE) | Analyte isolation by adsorption onto a solid sorbent. | Sorbent: C18, Oasis HLB; Elution solvent: Methanol. | Effective for sample clean-up and concentration. | nih.govresearchgate.net |

Validation of Quantitative Analytical Methods (e.g., linearity, repeatability, recovery)

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. Key validation parameters include linearity, repeatability (precision), and recovery (accuracy). humanjournals.comoup.com

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. For the HPLC analysis of parabens, linearity is typically established by constructing a calibration curve from standard solutions at multiple concentration levels. humanjournals.comunand.ac.id Correlation coefficients (r²) close to 1.000 indicate excellent linearity. humanjournals.com For example, a validated HPLC method for parabens showed r² values of 1.000 for propyl paraben. humanjournals.com Another study reported r² values greater than 0.999 for both methylparaben and butylparaben. jbiochemtech.com

Repeatability (or intra-day precision) measures the closeness of agreement between successive measurements of the same sample carried out under the same conditions. It is usually expressed as the relative standard deviation (%RSD). humanjournals.comunand.ac.id For a validated HPLC method for parabens, the %RSD for repeatability was found to be 0.9% for propyl paraben. humanjournals.com Intermediate precision, which assesses the variation within a laboratory over different days and with different analysts, has also been evaluated, with %RSD values typically required to be below 3.0%. oup.com

Recovery (or accuracy) is the measure of the trueness of the method, determined by analyzing a sample with a known concentration of the analyte and comparing the measured concentration to the true value. It is often expressed as a percentage. For HPLC methods, recovery is typically assessed by spiking a blank matrix with the analyte at different concentration levels. humanjournals.comjbiochemtech.com A validated method for parabens in pediatric syrup showed a recovery of 100.0% for propyl paraben. humanjournals.com Another study demonstrated recoveries for propylparaben (B1679720) between 98.40% and 100.06%. jetir.org

| Parameter | Analyte | Result | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Linearity (r²) | Propyl Paraben | 1.000 | ≥ 0.995 | humanjournals.com |

| Repeatability (%RSD) | Propyl Paraben | 0.9% | ≤ 2.0% | humanjournals.com |

| Recovery (%) | Propyl Paraben | 100.0% | 98.0 - 102.0% | humanjournals.com |

| Linearity (r²) | Propyl Paraben | 0.9986 | Not Specified | jetir.org |

| Recovery (%) | Propyl Paraben | 98.40 - 100.06% | Not Specified | jetir.org |

Future Research Directions and Emerging Paradigms in Dihydroxybenzoic Acid Ester Research

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-throughput screening (HTS) has become an indispensable tool in the quest to uncover novel biological activities of chemical compounds. drugtargetreview.comnih.gov This automated process allows for the rapid assessment of large chemical libraries against a multitude of biological targets. drugtargetreview.comnih.gov In the context of dihydroxybenzoic acid esters, HTS can be leveraged to explore a wide range of potential therapeutic applications beyond their currently known functions.

The application of HTS can systematically screen libraries of existing and newly synthesized dihydroxybenzoic acid ester derivatives against various enzymes, receptors, and cell lines. drugtargetreview.com This unbiased approach facilitates the discovery of entirely new mechanisms of action and therapeutic targets. chemrxiv.org For instance, while some hydroxybenzoic acid esters are known for their antimicrobial and antioxidant properties, HTS can reveal unforeseen activities in areas such as neuroprotection, anti-inflammatory responses, and metabolic regulation. nih.govppor.az Quantitative HTS (qHTS) methodologies can further enhance this process by providing detailed concentration-response curves, offering a more comprehensive understanding of the compounds' potency and efficacy directly from the primary screen. nih.gov

Future research will likely involve the use of increasingly sophisticated HTS platforms, including phenotypic screening in cellular and whole-organism models. This will enable the identification of compounds that modulate complex biological pathways, offering a more holistic view of their potential therapeutic effects.

Integration with "Omics" Technologies for Comprehensive Biological Profiling

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized the field of drug discovery and development by providing a systems-level understanding of biological processes. nih.govnashbio.com Integrating these technologies into dihydroxybenzoic acid ester research will offer a comprehensive profile of their biological effects. By analyzing the global changes in genes, proteins, and metabolites in response to treatment with these esters, researchers can gain deep insights into their mechanisms of action. mdpi.combiobide.com

Multi-omics approaches can elucidate the intricate molecular pathways modulated by dihydroxybenzoic acid esters, identify novel biomarkers for their activity, and facilitate the prediction of both therapeutic efficacy and potential off-target effects. nashbio.commdpi.com For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify protein targets and downstream signaling cascades affected by the compounds. biobide.com Metabolomics can provide a snapshot of the metabolic alterations induced by the esters, offering clues to their physiological impact. nih.gov This integrated approach is crucial for building predictive models of compound activity and for advancing the principles of personalized medicine. biobide.com

The future will see a greater emphasis on single-cell multi-omics, allowing for an even more granular understanding of how dihydroxybenzoic acid esters affect different cell populations within a complex tissue. mdpi.com

Implementation of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact and enhance sustainability. nih.govpnas.org For dihydroxybenzoic acid esters, this paradigm shift involves the development of more eco-friendly synthetic routes and applications. The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are guiding the next generation of chemical manufacturing. nih.govrsc.org

In the synthesis of dihydroxybenzoic acid esters, researchers are exploring biocatalysis, utilizing enzymes to perform reactions with high selectivity and under mild conditions, thereby reducing energy consumption and waste generation. qualitas1998.net The use of renewable feedstocks and greener solvents, such as water or ionic liquids, is also a key focus. nih.govpnas.org Microwave- and ultrasound-assisted synthesis are other green techniques being employed to accelerate reactions and improve yields. nih.gov

Beyond synthesis, the application of green chemistry principles extends to the lifecycle of these compounds, including their design for degradation to prevent environmental persistence. nih.gov This holistic approach ensures that the benefits of dihydroxybenzoic acid esters are realized without imposing a significant environmental burden.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become powerful tools in the study of phenolic compounds, providing detailed insights into their structure-activity relationships at the atomic level. nih.govnih.gov For dihydroxybenzoic acid esters, techniques such as molecular docking and density functional theory (DFT) are instrumental in predicting their biological activities and guiding the design of new, more potent derivatives. nih.govresearchgate.net

Molecular docking simulations can predict the binding affinity and orientation of dihydroxybenzoic acid esters within the active sites of target proteins, helping to elucidate their mechanism of action. nih.gov DFT calculations can provide accurate information about the electronic properties and reactivity of these molecules, which are crucial for understanding their antioxidant and other biological activities. nih.govresearchgate.net These computational approaches allow for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design a literature review strategy to identify critical studies on Einecs 280-788-2?

- Methodological Answer : Begin with systematic searches in authoritative databases (e.g., PubMed, SciFinder, Web of Science) using controlled vocabularies (e.g., CAS numbers, IUPAC names). Prioritize primary sources and peer-reviewed journals. Use citation tracking to identify seminal works and recent advances. Critically evaluate sources for methodological rigor, focusing on synthesis protocols, characterization techniques, and reproducibility. Avoid over-reliance on secondary summaries or non-peer-reviewed platforms (#).

- Key Tools : Boolean operators for keyword combinations (e.g., "this compound AND synthesis"), citation managers (e.g., EndNote), and critical appraisal frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research gaps **.

Q. What experimental parameters are essential for initial characterization of this compound?

- Methodological Answer : Prioritize purity assessment (e.g., HPLC, GC-MS), structural elucidation (NMR, FTIR), and physicochemical properties (melting point, solubility). Document all protocols in detail, including instrumentation settings, solvent systems, and calibration standards. For novel compounds, provide full spectral data and purity metrics (≥95% recommended). For known compounds, cross-validate with literature-reported methods and include citations **.

- Example Table :

| Parameter | Measurement Technique | Critical Conditions | Reference Standard |

|---|---|---|---|

| Purity | HPLC | C18 column, 1.0 mL/min flow | USP guidelines |

| Structure | H NMR | 400 MHz, CDCl solvent | PubChem data |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as synthesis conditions (temperature, catalysts), analytical methods, and sample storage. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Replicate conflicting experiments under controlled conditions, documenting deviations meticulously. Cross-check with orthogonal techniques (e.g., X-ray crystallography for structural disputes) **.

- Case Study : If solubility values vary, test the compound in standardized solvents (e.g., DMSO, water) at controlled temperatures and report kinetic vs. equilibrium solubility **.

Q. What strategies optimize the synthesis of this compound to improve yield while minimizing impurities?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate reaction variables (e.g., stoichiometry, solvent polarity, reaction time). Use response surface methodology (RSM) to model interactions between factors. Characterize impurities via LC-MS and propose mechanistic pathways for their formation. Consider green chemistry principles (e.g., solvent substitution, catalytic systems) to enhance sustainability **.

- Advanced Tip : For scale-up, conduct stability studies (thermal, photolytic) and include impurity profiles in supplementary materials to aid reproducibility **.

Q. How should researchers address ethical and reproducibility challenges in publishing data on this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo, ChemRxiv). Disclose all conflicts of interest and funding sources. For reproducibility, provide step-by-step protocols in the main text or supplementary information, including troubleshooting notes (e.g., handling hygroscopic intermediates, inert atmosphere techniques) **.

- Ethical Compliance : Ensure alignment with institutional review boards (IRBs) if human/animal studies are involved, though these are less likely for pure chemical research **.

Data Management and Reporting

Q. What frameworks ensure robust data management for long-term studies on this compound?

- Methodological Answer : Implement a Data Management Plan (DMP) outlining storage formats (e.g., .cif for crystallography), metadata standards (e.g., Dublin Core), and access protocols. Use version control software (e.g., Git) for collaborative projects. For public datasets, apply persistent identifiers (DOIs) and cite them in publications **.

Q. How can researchers balance brevity and completeness when reporting experimental methods?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry’s 5-compound limit for main-text procedures). Use supplementary materials for exhaustive details (e.g., NMR spectra, chromatograms). Reference established methods briefly (e.g., "Column chromatography was performed as described in [citation]") and highlight modifications **.

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.